molecular formula C14H21ClFN3O B1457344 N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride CAS No. 1423033-82-2

N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride

Cat. No.: B1457344
CAS No.: 1423033-82-2
M. Wt: 301.79 g/mol
InChI Key: RGFKYIBVMCDOCO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C14H21ClFN3O and its molecular weight is 301.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(methylaminomethyl)piperidine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O.ClH/c1-16-10-11-6-8-18(9-7-11)14(19)17-13-4-2-12(15)3-5-13;/h2-5,11,16H,6-10H2,1H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFKYIBVMCDOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)C(=O)NC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride (CAS Number: 1423033-82-2) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : N-(4-fluorophenyl)-4-[(methylamino)methyl]-1-piperidinecarboxamide hydrochloride
  • Molecular Formula : C14H20FN3O·HCl
  • Molecular Weight : 265.33 g/mol
  • Purity : 95%
  • Physical Form : Powder

The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). It acts as a modulator of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin.

Monoamine Oxidase Inhibition

Research indicates that compounds similar to N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide have shown varying degrees of inhibition on MAO-A and MAO-B:

  • MAO-A : Typically associated with the metabolism of serotonin and norepinephrine.
  • MAO-B : Primarily involved in the metabolism of phenylethylamine and certain trace amines.

Studies have demonstrated that while some analogs exhibit weak substrate activity for MAO-A, they are often good substrates for MAO-B, which may relate to neurotoxic effects observed in certain compounds .

Neurotoxicity Studies

In neurotoxicity assessments, certain analogs have been shown to produce dopaminergic neurotoxicity in animal models. The capacity to be oxidized by MAO-B appears crucial for this neurotoxic process, suggesting that compounds like N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide could share similar pathways .

Anti-inflammatory Potential

The compound has been investigated for its anti-inflammatory properties. It may inhibit smooth muscle proliferation, which is relevant in conditions such as atherosclerosis and restenosis. Studies suggest that it modulates heparan sulfate proteoglycans (HSPGs), impacting inflammatory signaling pathways in endothelial cells .

Case Studies and Research Findings

Study Findings
Study on MAO InhibitionDemonstrated that several analogs were good substrates for MAO-B, correlating with neurotoxicity .
Anti-inflammatory ResearchShowed potential in inhibiting smooth muscle cell proliferation, relevant to vascular occlusive conditions .
Neurotoxic Analog StudiesIdentified that compounds oxidized by MAO-B were associated with neurotoxic effects in mice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride
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N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.